Dimethallyl carbonate

Description

Role as a Monomer in Polymer Synthesis

Dimethallyl carbonate can serve as a monomer in the synthesis of specialized polymers. The presence of two polymerizable allyl groups allows for the formation of highly crosslinked polymer networks. google.comgoogleapis.com These networks can exhibit enhanced thermal stability and mechanical properties. Research has explored the use of this compound in the creation of flame-retardant resins. google.com The incorporation of the carbonate structure can contribute to char formation upon combustion, a key mechanism in flame retardancy. While specific performance data is often proprietary, the general principle involves leveraging the crosslinking capability of DMAC to create robust, fire-resistant materials.

The synthesis of carbonate-type macrodiols using related carbonate compounds like dimethyl carbonate (DMC) provides insight into the potential of DMAC in creating polymers with tunable properties, such as transparency and self-healing capabilities. mdpi.com The fundamental reaction involves the polycondensation of diols with the carbonate, a process that could be adapted for DMAC to produce polyesters with unique architectures.

Application as an Electrolyte Additive

A significant application of this compound is as an additive in the electrolytes of lithium-ion batteries (LIBs). The thermal stability of LIBs is a critical factor for their safety and performance. Research has shown that the addition of a small amount of this compound to the electrolyte can improve the thermal stability of the battery. researchgate.net

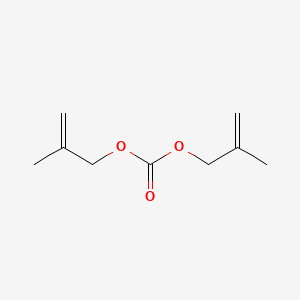

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylprop-2-enyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(2)5-11-9(10)12-6-8(3)4/h1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCUYCAPQSWGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC(=O)OCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948082 | |

| Record name | Bis(2-methylprop-2-en-1-yl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64057-79-0 | |

| Record name | 2-Propen-1-ol, 2-methyl-, 1,1′-carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64057-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-ol, 2-methyl-, 1,1'-carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-ol, 2-methyl-, 1,1'-carbonate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methylprop-2-en-1-yl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methylallyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electrochemical Applications in Energy Storage Systems

Dimethallyl Carbonate as an Electrolyte Additive in Lithium-Ion Batteries

The incorporation of this compound (DMAC) as a functional additive in the electrolyte of lithium-ion batteries has been a subject of research aimed at improving various aspects of battery performance and safety. researchgate.net Additives like DMAC, which possess carbon-to-carbon double bonds, are known to undergo reduction on the negative electrode's surface, forming a protective polymer film. researchgate.net

Impact on Solid-Electrolyte Interphase (SEI) Formation Dynamics

During the initial charging of a lithium-ion battery, electrolyte components can decompose and form the SEI layer. dlr.de Additives with unsaturated bonds, such as this compound, are designed to be reduced at a higher potential than the primary solvent molecules. researchgate.net This preferential reduction allows the additive to polymerize on the electrode surface, creating a stable SEI. researchgate.net For instance, research on similar allyl-containing compounds shows that they can decompose and form a proper SEI film on the surface of mesocarbon microbeads (MCMB), a common anode material. researchgate.net This process of electrochemical polymerization involves the deposition of a polymer film on the electrode surface. researchgate.net The rate of polymer growth and the properties of the resulting film are influenced by the nature of the supporting electrolyte. researchgate.net In the case of DMAC, film formation is observed to occur near 1 V versus Li/Li⁺ during the initial charging of the negative electrode. researchgate.net

Contributions to Battery Performance Enhancement

Thermal stability is a critical safety concern for lithium-ion batteries. nih.gov The use of flammable organic solvents in commercial batteries has prompted research into components that enhance safety. researchgate.net this compound has been studied for its role in improving the thermal stability of lithium-ion batteries. researchgate.net Additives can enhance thermal stability by forming a protective layer on the electrodes, which suppresses exothermic reactions between the charged electrode materials and the electrolyte at elevated temperatures. rsc.org For example, the introduction of succinonitrile (B93025) as an additive has been shown to increase the onset temperature of exothermic reactions and reduce the amount of heat released. rsc.org While the specific mechanisms for DMAC are still under investigation, its ability to form a stable SEI is a key factor in improving the thermal durability of the battery. researchgate.netdntb.gov.ua

| Effect of Additives on Thermal Stability | |

| Additive | Impact on Thermal Properties |

| This compound | Studied for improving thermal stability. researchgate.net |

| Succinonitrile | Increases onset temperature of exothermic reactions and decreases exothermal heat. rsc.org |

Self-discharge, the gradual loss of charge when a battery is not in use, can be a significant issue. wikipedia.org Additives can play a role in mitigating this phenomenon. This compound, in particular, has been shown to suppress the self-discharge of lithium-ion batteries. researchgate.net Furthermore, it helps to suppress the increase in direct current resistance (DCR) after storage at elevated temperatures, such as 50°C. researchgate.net The accumulation of DCR can lead to a decrease in the battery's power output over time. The formation of a stable SEI layer by additives like DMAC is crucial in preventing unwanted side reactions that contribute to both self-discharge and increased resistance. researchgate.net

| Impact of this compound on Battery Performance | |

| Performance Metric | Observed Effect |

| Self-Discharge | Suppressed. researchgate.net |

| Direct Current Resistance (DCR) | Increase after storage at 50°C is suppressed. researchgate.net |

Optimization of Cycleability and Capacity Retention

The application of this compound (DMAC) as an electrolyte additive has been investigated for its potential to enhance the long-term performance of lithium-ion batteries. The stability of the electrode-electrolyte interface is crucial for maintaining capacity and ensuring a long cycle life. Additives containing carbon-carbon double bonds, such as DMAC, are known to be electrochemically reduced on the surface of the negative electrode during the initial charging cycles. researchgate.net This reduction leads to the formation of a polymeric film. researchgate.net

This surface layer, known as the solid electrolyte interphase (SEI), acts as a protective barrier. A well-formed SEI should be ionically conductive to allow the passage of lithium ions but electronically insulating to prevent further decomposition of the electrolyte. The film formed by DMAC helps to stabilize the electrode surface, particularly in propylene (B89431) carbonate (PC)-based electrolytes, which can otherwise cause issues like graphite (B72142) exfoliation. researchgate.net

Table 1: Effect of this compound (DMAC) on Battery Performance Metrics

| Performance Metric | Electrolyte without DMAC | Electrolyte with DMAC | Scientific Rationale |

|---|---|---|---|

| Self-Discharge Rate | Standard | Suppressed | Formation of a stable SEI layer reduces parasitic reactions. researchgate.net |

| Direct Current Resistance (DCR) Increase (after storage) | Significant Increase | Suppressed Increase | The protective film minimizes interfacial degradation. researchgate.netresearchgate.net |

| Cycle Stability | Standard | Improved | Stabilization of the electrode-electrolyte interface enhances longevity. justia.com |

Mechanistic Studies of Electrochemical Reactivity

Understanding the precise mechanisms by which this compound influences battery performance requires sophisticated analytical techniques capable of probing the complex electrode-electrolyte interface.

In Situ Spectroscopic Investigations of Surface Film Formation

In situ spectroscopic methods are powerful tools for observing the formation and evolution of the SEI layer in real-time, without removing the electrode from the electrochemical cell. Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can identify the chemical composition of surface films as they form at different potentials. researchgate.netdiva-portal.org

For carbonate-based electrolytes, these analyses reveal the appearance of specific vibrational bands corresponding to decomposition products. For instance, studies on vinylene carbonate (VC), another additive, have used FTIR to identify the formation of polycarbonates on the electrode surface. researchgate.net Electrochemical data shows that for electrolytes containing DMAC, a film formation process begins at a potential of approximately 1 V versus Li/Li⁺. researchgate.net Further analysis using differential capacity plots (dq/dV) indicates that as the concentration of DMAC increases, the film formation process becomes more pronounced. researchgate.net While direct in situ spectroscopic studies specifically detailing the full range of surface species from DMAC are not extensively published, the established methodologies used for similar carbonate additives provide a clear framework for such investigations. researchgate.netdiva-portal.orgresearchgate.net These studies are crucial for confirming the chemical nature of the polymeric and inorganic components that constitute the SEI layer formed by DMAC.

Electrochemical Impedance Spectroscopy (EIS) Analysis of Interfacial Properties

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to analyze the resistive and capacitive properties of the electrode-electrolyte interface. comsol.comjecst.org The results are often visualized in a Nyquist plot, which can distinguish between different electrochemical processes such as ion migration through the SEI and charge-transfer reactions at the electrode surface. jecst.orgresearchgate.net

The use of DMAC as an additive has been shown to suppress the increase in direct current resistance (DCR) during battery storage, a finding that directly correlates with the interfacial properties measured by EIS. researchgate.netresearchgate.net A stable, low-resistance interface is critical for efficient battery operation. The formation of a robust SEI from DMAC decomposition helps to prevent the continuous electrolyte degradation that would otherwise lead to an increase in interfacial impedance over time. researchgate.net A lower interfacial resistance facilitates faster lithium-ion transport, which is essential for maintaining power capability and performance throughout the battery's life. researchgate.net

Table 2: Conceptual EIS Findings for DMAC Additive

| Impedance Parameter | Interpretation | Effect of DMAC Additive |

|---|---|---|

| SEI Resistance (RSEI) | Resistance to Li⁺ migration through the SEI layer. | Forms a stable film, preventing uncontrolled growth of a high-resistance layer over time. researchgate.net |

| Charge-Transfer Resistance (Rct) | Resistance to the electrochemical reaction at the electrode surface. | A stabilized interface leads to a lower and more stable charge-transfer resistance during cycling. researchgate.net |

| Direct Current Resistance (DCR) | A practical measure of the total DC resistance of the cell. | Suppresses the increase in DCR after high-temperature storage. researchgate.netresearchgate.net |

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Composition Elucidation

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the outermost layers of a material. mdpi.com In battery research, it is employed to analyze the chemical makeup of the SEI layer on electrodes after cycling. mdpi.com

Studies involving carbonate additives have successfully used TOF-SIMS to identify the various organic and inorganic species that comprise the SEI, such as lithium alkyl carbonates, LiF, and polymeric compounds. mdpi.comosti.gov Research efforts have utilized TOF-SIMS in studies of electrolytes containing DMAC, confirming its utility in characterizing the resulting surface chemistry. researchgate.net The analysis would provide depth-profiling information, revealing the distribution of different chemical fragments from the surface of the SEI down to the underlying electrode material. This is critical for understanding the structure of the film formed by DMAC, for instance, whether it forms a homogeneous layer or a more complex, multi-layered structure. mdpi.com

Temperature Programmed Desorption Mass Spectrometry (TPD-MS) for Gas Evolution Analysis

Temperature Programmed Desorption Mass Spectrometry (TPD-MS) is an analytical technique used to study the gases evolved from a sample as it is heated in a controlled manner. toray-research.co.jp In the context of lithium-ion batteries, TPD-MS provides critical information about the thermal stability of the charged electrodes and electrolyte. Unwanted gas generation can lead to cell swelling and poses significant safety risks.

Table 3: TPD-MS Results for CO₂ Evolution

| Electrolyte System | Peak Temperature for CO₂ Generation |

|---|---|

| Standard Electrolyte | Baseline Temperature |

| Electrolyte with DMAC Additive | Baseline + ≥100°C researchgate.net |

Advanced Synthetic Methodologies and Catalysis Utilizing Dimethallyl Carbonate

Enantioselective Alkylation Reactions

Enantioselective allylic alkylation is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds with high stereocontrol. Dimethallyl carbonate serves as a key substrate in these transformations, enabling the introduction of a methallyl group to a nucleophile.

Palladium-catalyzed asymmetric allylic alkylation (AAA) reactions frequently employ this compound as the allyl source. caltech.eduethernet.edu.et These systems typically involve a palladium(0) precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), which undergoes oxidative addition to the this compound to form a π-allyl palladium(II) intermediate. caltech.educaltech.edu The stereochemical outcome of the reaction is dictated by a chiral ligand coordinated to the palladium center. The development of these catalytic systems has provided a powerful method for constructing quaternary carbon stereocenters, which are challenging synthetic targets. nih.gov

In palladium-catalyzed reactions, this compound functions as an allyl electrophile precursor. caltech.edu Following the oxidative addition of the Pd(0) catalyst, a π-allyl palladium complex is formed along with the release of a carbonate leaving group. caltech.edu This reactive intermediate is then susceptible to nucleophilic attack. This compound is particularly useful in reactions with silyl (B83357) enol ethers for the synthesis of complex ketones. ethernet.edu.etcaltech.edu For instance, the reaction between a silyl enol ether and this compound in the presence of a palladium catalyst and a chiral phosphinooxazoline (PHOX) ligand can produce allyl methallyl ketones with high enantioselectivity. ethernet.edu.etcaltech.edu Impressively, even substrates with only a remote methyl group to induce chirality can yield products with high enantiomeric excess (ee). caltech.educaltech.edu

The following table details the substrate scope for the asymmetric allylation of silyl enol ethers using this compound as the electrophile precursor.

Table 1: Asymmetric Allylation of Silyl Enol Ethers with this compound Reactions were performed with 2.5 mol% Pd₂(dba)₃, 6.25 mol% (S)-t-BuPHOX, and 1.05 equivalents of this compound in THF at 25 °C.

| Entry | Substrate (Silyl Enol Ether) | Product | Yield (%) | ee (%) | Citation |

|---|---|---|---|---|---|

| 1 | 2-methyl-1-(trimethylsiloxy)cyclohex-1-ene | 2-allyl-2-methylcyclohexan-1-one | 79 | 91 | ethernet.edu.et |

The success of palladium-catalyzed allylic alkylations with this compound relies on the controlled generation of a nucleophile, typically a ketone enolate. nih.gov Several stable enolate precursors are compatible with these reaction conditions, including silyl enol ethers, allyl enol carbonates, and racemic β-ketoesters. nih.govcaltech.edu

Silyl Enol Ethers : These are common enolate precursors that react with allyl carbonates, such as this compound, in intermolecular reactions. nih.gov A fluoride (B91410) source, like tetra-n-butylammonium difluorotriphenylsilicate (TBAT), is often used to initiate the formation of the enolate in situ. ethernet.edu.ettesisenred.net This approach allows the enolate to be generated independently of the allyl fragment. nih.gov

Allyl Enol Carbonates : These substrates contain both the latent enolate and the allyl group within the same molecule. nih.gov The reaction proceeds via an intramolecular rearrangement after oxidative addition of palladium and decarboxylation. caltech.edunih.gov This method is advantageous as it requires only the catalyst system without the need for external initiators. nih.gov

β-Ketoesters : Racemic β-ketoesters can also serve as substrates. caltech.edu The reaction proceeds via decarboxylation to form the palladium enolate, which then undergoes allylation. The longer reaction times observed with these substrates compared to allyl enol carbonates suggest that the C-C bond cleavage during decarboxylation is a slow step in the catalytic cycle. caltech.edu

These methods provide access to α-quaternary ketones with high yields and enantioselectivity. nih.gov

Stereochemical Control and Asymmetric Induction

The high levels of enantioselectivity achieved in these reactions are a direct result of the chiral environment created by the ligand bound to the palladium catalyst. The design of the ligand and the specific reaction conditions are paramount for effective stereochemical control.

Phosphinooxazoline (PHOX) ligands have proven to be exceptionally effective in palladium-catalyzed asymmetric allylic alkylations. nih.gov The modular nature of the PHOX framework allows for systematic modification of its steric and electronic properties to optimize enantioselectivity. nih.gov

A significant effort has been made to fine-tune the PHOX ligand structure. For example, by varying the substituent on the oxazoline (B21484) ring (e.g., isopropyl vs. tert-butyl), chemists can enhance the enantiomeric excess of the product. The trend generally shows that increasing the steric bulk on the ligand, such as moving from an isopropyl group ((R)-iPr-PHOX) to a tert-butyl group ((S)-t-Bu-PHOX), leads to higher enantioselectivity. nih.gov Ligands with saturated substituents on the oxazoline portion tend to outperform those with aryl groups in terms of ee. nih.gov The development of these ligands was a crucial step in enabling the formation of quaternary stereocenters with excellent yield and ee. nih.gov

Reaction conditions, particularly the choice of solvent, play a critical role in determining the yield and enantioselectivity of the alkylation. caltech.edunih.gov A thorough investigation of solvent effects has shown that various ethereal solvents often provide good results. caltech.edu

For the alkylation of dioxanone silyl enol ethers, a study revealed that while THF gives a good yield and high ee, diethyl ether can increase both metrics slightly. nih.gov Toluene also proves to be an effective solvent. nih.govnih.gov However, the solubility of the catalyst can become an issue in less coordinating solvents, sometimes leading to incomplete reactions despite a potential increase in ee. caltech.edunih.gov Interestingly, a range of solvents with different polarities and coordinating abilities can perform well, indicating a complex interplay of factors. caltech.edu

Table 2: Effect of Solvent on the Asymmetric Alkylation of a Dioxanone Derivative Reaction of a triethylsilyl enol ether with diallyl carbonate catalyzed by a Pd/(S)-t-BuPHOX system.

| Entry | Solvent | Yield (%) | ee (%) | Citation |

|---|---|---|---|---|

| 1 | THF | 40 | 81 | nih.gov |

| 2 | Diethyl ether (Et₂O) | 59 | 89 | nih.gov |

| 3 | 1,4-Dioxane | 65 | 67 | nih.gov |

| 4 | Benzene | 67 | 84 | nih.gov |

Temperature and substrate concentration are also important parameters. Reactions are often run at or below room temperature (e.g., 25 °C). ethernet.edu.et Higher concentrations have been observed to sometimes lead to lower yields and slightly decreased enantioselectivity. nih.gov

Reaction Mechanism Elucidation in Organic Transformations

The mechanistic pathways of organic reactions involving this compound are intricate and have been the subject of detailed investigation, particularly in the context of transition metal-catalyzed transformations. The elucidation of these mechanisms is crucial for understanding reaction outcomes, selectivity, and for the rational design of new catalytic systems. Key to these investigations has been the differentiation between inner-sphere and outer-sphere pathways and the application of computational chemistry to model reaction intermediates and transition states.

Inner-Sphere versus Outer-Sphere Mechanistic Pathways

In transition metal-catalyzed reactions, such as the widely studied palladium-catalyzed allylic alkylations, the reaction between the metal-allyl intermediate and a nucleophile can proceed through two principal mechanistic routes: an inner-sphere or an outer-sphere pathway. The operative mechanism is highly dependent on the nature of the nucleophile, the ligands on the metal center, and the reaction conditions. nih.gov

Outer-Sphere Mechanism: In this pathway, the nucleophile attacks the allyl group of the metal-allyl complex from the coordination sphere's exterior. This process does not involve prior coordination of the nucleophile to the metal center. nih.govresearchgate.net Typically, "soft" or highly stabilized nucleophiles favor this mechanism. nih.gov Crossover experiments using isotopically labeled substrates can provide evidence for an outer-sphere mechanism. If a free, solvated nucleophile is generated, it can lead to the formation of cross-products. nih.gov For instance, in palladium-catalyzed reactions of allylic carbonates, the formation of a [Pd(II)(allyl)] complex occurs after oxidative addition and decarboxylation. nih.gov An external attack by a nucleophile on this complex would exemplify an outer-sphere process. nih.gov

Inner-Sphere Mechanism: Conversely, the inner-sphere mechanism involves the direct coordination of the nucleophile to the metal center before the bond-forming step. The subsequent C-C or C-Nu bond formation occurs via reductive elimination from the palladium center. nih.gov This pathway is generally favored by "hard" or less stabilized nucleophiles. nih.gov Experimental evidence, such as the reaction's tolerance to water, can suggest an inner-sphere mechanism, as the presence of a free, highly basic enolate (which would be quenched by water) is less likely. nih.gov In some palladium-catalyzed allylic sulfonylation of tertiary allylic carbonates, computational studies have revealed that an outer-sphere attack is kinetically unfeasible. Instead, a unique inner-sphere pathway is operative, where the sulfonate nucleophile acts bifunctionally, with an oxygen atom coordinating to the palladium to facilitate the nucleophilic attack by the sulfur atom through a six-membered chair-like transition state. rsc.org

The choice between these pathways can significantly impact the stereochemistry and regioselectivity of the product. For example, in the palladium-catalyzed allylic amination of vinyl-substituted cyclic carbonates, the regioselectivity has been shown to be dependent on the basicity of the amine nucleophile. A weakly basic aromatic amine reacts via an inner-sphere mechanism, while a more basic aliphatic amine favors an outer-sphere pathway. researchgate.net

| Mechanistic Pathway | Nucleophile Characteristics | Key Features |

| Inner-Sphere | "Hard", less stabilized | Nucleophile coordinates to the metal center before attack; proceeds via reductive elimination. nih.gov |

| Outer-Sphere | "Soft", highly stabilized | Nucleophile attacks the allyl group from outside the coordination sphere; no prior coordination. nih.govresearchgate.net |

Computational Chemistry Approaches to Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound and related compounds. rsc.orgzjut.edu.cn These theoretical studies provide detailed insights into the structures and energies of reactants, intermediates, transition states, and products, which are often difficult or impossible to determine experimentally.

DFT calculations have been instrumental in distinguishing between inner-sphere and outer-sphere mechanisms. For example, in the palladium-catalyzed allylic substitution of tertiary allylic carbonates, DFT computations demonstrated that the C-S bond formation via an outer-sphere nucleophilic attack was kinetically unfavorable and could not account for the experimentally observed high regioselectivity. rsc.org Instead, the calculations supported a unique inner-sphere pathway. rsc.org

Furthermore, computational studies can rationalize the origins of regio- and enantioselectivity in asymmetric catalysis. By modeling the transition states for the formation of different stereoisomers, the observed selectivity can be explained in terms of steric and electronic interactions between the substrate, catalyst, and ligands. rsc.org For instance, in the palladium-catalyzed asymmetric [3 + 2] annulation of vinylethylene carbonates, DFT studies were used to rationalize the stereocontrol of the process, revealing that solvent molecules like methanol (B129727) could stabilize the reactive zwitterionic π-allylpalladium intermediate through hydrogen bonding. zjut.edu.cn

The application of DFT can also shed light on the role of ligands in a catalytic cycle. In the palladium-catalyzed allylation of primary amines, DFT calculations showed that the process is strongly dependent on the electronic properties of the phosphine (B1218219) ligands, with strong π-acceptor ligands favoring the decomplexation of the coordinated allylammonium, a key step in the favored mechanistic pathway. nih.gov

Table of Investigated Reaction Parameters using DFT:

| Investigated Aspect | System Studied | Key Computational Finding | Reference |

| Mechanism Feasibility | Pd-catalyzed allylic sulfonylation of tertiary allylic carbonates | Outer-sphere attack is kinetically unfeasible; a unique bifunctional inner-sphere pathway is favored. | rsc.org |

| Stereocontrol | Pd-catalyzed asymmetric [3 + 2] annulation of vinylethylene carbonates | Methanol stabilizes the reactive π-allylpalladium intermediate via H-bonding, influencing stereoselectivity. | zjut.edu.cn |

| Ligand Effects | Pd-catalyzed allylation of primary amines with allylic alcohol | Strong π-acceptor ligands facilitate a key decomplexation step in the catalytic cycle. | nih.gov |

| Reaction Pathway | Tsuji-Trost type reactions | The allyl group detaches from the carbonate in the initial step, explaining product similarities from different starting materials. |

Polymer Science and Material Design Incorporating Dimethallyl Carbonate Motifs

Polymerization Mechanisms and Kinetics

The polymerization of dimethallyl carbonate can proceed through several mechanisms, each offering a different level of control over the final polymer structure and properties. These include polymerization initiated electrochemically and through free-radical pathways.

Electro-polymerization on Electrode Surfaces

The polymerization of this compound can be initiated on electrode surfaces, a process known as electropolymerization. This has been observed in the context of electrolyte additives for lithium-ion batteries. elsevierpure.com When used as an additive, this compound (DMAC) participates in the formation of a solid-electrolyte interphase (SEI) on the negative electrode during the initial charging cycle. elsevierpure.com

This film formation begins at a potential of approximately 1 V versus Li/Li+. elsevierpure.com As the concentration of the DMAC additive increases, there is a corresponding increase in the height of the dq/dV peaks, indicating that the film formation process is enhanced. elsevierpure.com Analysis using time-of-flight secondary ion mass spectrometry (TOF-SIMS) has shown that a greater amount of DMAC additive leads to the formation of aliphatic hydrocarbons with five or more carbon atoms within the SEI, confirming that a polymerization process is taking place on the electrode surface. elsevierpure.com This in-situ polymerization contributes to the thermal stability of the battery. elsevierpure.com

Integration into Polymer Networks and Crosslinking Strategies

The presence of two reactive methallyl groups makes this compound an effective crosslinking agent. researchgate.net During polymerization, the two functional groups on a single monomer molecule can become part of different growing polymer chains. This creates covalent bonds, or cross-links, that bridge the linear chains, resulting in a three-dimensional polymer network. frontiersin.org

This network structure is characteristic of thermosetting polymers, which are known for their rigidity and heat resistance once cured. researchgate.net The formation of these networks is a key strategy for developing materials with enhanced mechanical properties and thermal stability. diva-portal.org For instance, polyfunctional allyl esters are specifically used in polymerization and copolymerization to produce heat-resistant cast sheets and thermoset moldings. researchgate.net The ability to form these robust networks is a primary reason for incorporating this compound motifs into material design. google.com

Functional Polymer Synthesis and Architecture

The incorporation of this compound into polymer structures, either as a homopolymer or a copolymer, allows for the synthesis of functional materials with specific architectures and properties.

Copolymerization Studies with Other Monomers

This compound can be copolymerized with other monomers to create materials with a combination of properties derived from each component. A patent describes a monomeric mixture designed to form a cross-linked polymer, which includes an aromatic this compound alongside other monomers. google.com This approach allows for the creation of a copolymer with tailored characteristics. google.com

The general principle of copolymerization involves reacting two or more different types of monomers. In the case of diallyl compounds, this can sometimes involve a cyclocopolymerization mechanism where the monomer forms a ring structure as it is incorporated into the polymer backbone. researchgate.net By carefully selecting the comonomers and their ratios, researchers can fine-tune the properties of the final polymer, such as its thermal behavior, mechanical strength, and processability. rsc.org

| Monomer System | Polymerization Type | Resulting Product | Reference |

| Aromatic this compound & other monomers | Copolymerization | Cross-linked copolymer | google.com |

| Diallyl ether & Sulfur dioxide | Cyclocopolymerization | Soluble copolymers | researchgate.net |

| Isosorbide, 1,4-butanediol, & Dimethyl terephthalate | Condensation Polymerization | Poly(ester carbonate)s | rsc.org |

Tailoring Polymer Properties through this compound Incorporation

The inclusion of this compound units into a polymer is a deliberate strategy to modify and enhance its properties. elsevierpure.com A significant example is its use as an electrolyte additive in lithium-ion batteries. The in-situ polymerization of DMAC on the electrode surface forms a protective film that improves the battery's thermal stability. elsevierpure.com Specifically, this modification raises the peak temperature for CO2 generation to 100°C or higher. elsevierpure.com

Furthermore, the incorporation of DMAC has been shown to suppress the self-discharge of the battery and inhibit the increase in direct current resistance (DCR) after storage at elevated temperatures (50°C). elsevierpure.com These effects highlight how introducing a polymerizable additive like this compound can directly lead to improved performance and durability in a specific application. elsevierpure.com This principle of using specific monomers to tune properties is widely applied in polymer science to achieve desired outcomes, such as adjusting the glass transition temperature, rigidity, and ductility of materials. rsc.orgnih.gov

Spectroscopic and Analytical Characterization Techniques

Infrared and Raman Spectroscopy for Structural Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and probe the vibrational modes of a molecule. For dimethallyl carbonate, these methods are crucial for confirming the presence of the key carbonate and methallyl moieties. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

In an analysis of a reaction involving this compound, key IR absorption bands were recorded on a neat film caltech.edu. The most prominent of these is the intense peak at 1747 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration within the organic carbonate group caltech.edu. This strong absorption is a definitive marker for the carbonate structure. Additional bands observed include those for C-H stretching vibrations at 3030, 2988, 2938, and 2884 cm⁻¹ caltech.edu.

Raman spectroscopy provides complementary information. While no full Raman spectrum for this compound was found, the technique is known to be particularly sensitive to the symmetric vibrations of the carbonate group. For carbonate ions in various environments, a very strong and characteristic Raman line appears around 1050-1090 cm⁻¹, corresponding to the symmetric C-O stretching mode (ν1) researchgate.net. Asymmetric stretching modes (ν3) typically appear as weaker bands in the 1400-1500 cm⁻¹ region researchgate.net. A patent has noted the use of Raman spectroscopy in the analysis of materials containing this compound, though specific spectral data was not provided justia.com.

The expected vibrational modes for this compound are summarized in the table below, based on established data for carbonate and allyl functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Carbonyl Stretch (ν C=O) | O-(C=O)-O | ~1747 caltech.edu | IR (Strong) |

| Asymmetric C-O Stretch | C-O | ~1260 | IR (Strong) |

| Symmetric C-O Stretch | C-O | ~1050 - 1090 | Raman (Strong) researchgate.net |

| Alkene Stretch (ν C=C) | C=CH₂ | ~1650 | IR/Raman (Medium-Weak) |

| Vinylic C-H Stretch | =C-H | ~3030 caltech.edu | IR/Raman (Medium) |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | ~2880 - 2990 caltech.edu | IR/Raman (Medium-Strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a complete molecular structure can be mapped. While specific experimental NMR data for this compound were not available in the searched literature, a predicted spectrum can be described based on its chemical structure and data from analogous compounds.

Predicted ¹H NMR Spectrum: The proton NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the protons of the methallyl group. As the molecule is symmetrical, the two methallyl groups are chemically equivalent.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Vinylic Protons (C=CH₂) | 4.8 - 5.1 | Singlet (or narrow multiplet) | Two protons on the same carbon, appearing as two closely spaced signals. |

| Methylene Protons (-O-CH₂-) | ~4.6 | Singlet | These protons are adjacent to the electron-withdrawing oxygen atom and the C=C double bond. |

| Methyl Protons (-CH₃) | ~1.7 | Singlet (or narrow multiplet) | The methyl group protons would show a slight allylic coupling to the vinyl protons. |

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are expected. The chemical shift of the carbonyl carbon in similar carbonate compounds like dimethyl carbonate has been observed in the 156-158 ppm range researchgate.net.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon (C=O) | ~155 | The characteristic low-field signal for a carbonate carbon researchgate.net. |

| Quaternary Alkene Carbon (>C=) | ~140 | The sp² carbon substituted with the methyl group. |

| Methylene Alkene Carbon (=CH₂) | ~115 | The terminal sp² carbon of the double bond. |

| Methylene Carbon (-O-CH₂-) | ~70 | The sp³ carbon bonded to the carbonate oxygen. |

| Methyl Carbon (-CH₃) | ~19 | The sp³ carbon of the methyl group. |

Mass Spectrometry Techniques in Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Beyond simple molecular weight determination, specialized MS techniques are instrumental in studying reaction mechanisms.

In the context of lithium-ion batteries, this compound (DMAC) has been studied as an electrolyte additive to improve thermal stability rsc.org. Advanced mass spectrometry techniques have been pivotal in understanding its mechanism of action. Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) analysis of the Solid-Electrolyte-Interphase (SEI) layer on electrodes revealed that the presence of DMAC promotes the formation of aliphatic hydrocarbons and facilitates polymerization at the surface rsc.org. This indicates that DMAC actively participates in building a more stable protective layer.

Furthermore, Temperature Programmed Desorption Mass Spectrometry (TPD-MS) was used to analyze the gases evolved during thermal decomposition. The results showed that the addition of DMAC raises the peak temperature for carbon dioxide (CO₂) generation to 100°C or higher, confirming that it suppresses the decomposition of the electrolyte at elevated temperatures rsc.org.

In a standard Electron Ionization (EI) mass spectrum, the this compound molecule would be expected to fragment in a predictable manner. The process involves the initial formation of a molecular ion (M⁺), which then breaks down into smaller, stable fragment ions. While a specific experimental spectrum was not found, expected fragmentation pathways would include:

Loss of a methallyl radical (•CH₂C(CH₃)=CH₂) to give a stable fragment.

Loss of a methallyloxy radical (•OCH₂C(CH₃)=CH₂).

Formation of a stable methallyl cation [CH₂C(CH₃)CH₂]⁺.

Cleavage with the elimination of CO₂.

These fragmentation patterns allow for the structural confirmation of the molecule and related species in complex mixtures, such as during GC-MS analysis whitman.edulibretexts.org.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

No specific Density Functional Theory (DFT) studies focused on the reactivity and selectivity of dimethallyl carbonate were found in the reviewed literature. Computational studies exist for related compounds like allyl ethyl carbonate and other additives in lithium-ion battery electrolytes, where DFT is used to calculate properties such as reduction potentials. researchgate.net General DFT studies also explore the mechanisms of reactions where carbonates are involved, but a dedicated analysis of this compound is not available.

Elucidation of Catalyst-Substrate Interactions

While this compound is used in catalyzed reactions, such as palladium-catalyzed enantioselective decarboxylative alkylations, computational studies detailing the specific interactions between the catalyst and the this compound substrate are not available. nih.govcaltech.edutesisenred.net Mechanistic studies have been performed for these reaction types, but they focus on the interaction of the catalyst with other reactants and intermediates in the catalytic cycle. nih.gov

Molecular Dynamics Simulations for Interfacial Phenomena

The scientific literature lacks specific studies using molecular dynamics simulations to investigate interfacial phenomena involving this compound. Although its use as an electrolyte additive suggests it plays a role at the electrode-electrolyte interface in batteries, no MD simulations detailing this behavior could be found. researchgate.netresearchgate.net

Prediction of Degradation Mechanisms and Stability Profiles

There is no available research that uses computational methods to predict the specific degradation mechanisms and stability profiles of this compound. Experimental work indicates that its addition to lithium-ion battery electrolytes improves thermal stability, suggesting it favorably influences degradation pathways, but these pathways have not been elucidated through computational modeling. researchgate.netresearchgate.netgoogle.com One study explicitly notes that the degradation mechanisms of certain electrolyte components have not been previously explored with computational methods. researchgate.net

Degradation Pathways and Stability Considerations

Electrochemical Degradation Mechanisms in Electrolyte Systems

The electrochemical degradation of Dimethallyl carbonate is a key aspect of its utility as an electrolyte additive. The process is primarily a surface-mediated phenomenon that occurs on the negative electrode during the initial charging cycles of a battery.

When used as an electrolyte additive in lithium-ion batteries, this compound undergoes a surface-induced decomposition, primarily on the negative electrode. During the initial charging phase, a film formation process is initiated at a potential of approximately 1 V versus Li/Li⁺. researchgate.net This electrochemical reduction reaction is driven by the presence of the polymerizable allyl groups in the DMAC molecule. researchgate.net

The mechanism is analogous to that of other carbonate additives containing carbon-to-carbon double bonds, which are designed to be reduced on the anode surface to form a protective polymer film. researchgate.net This process is considered a reductive polymerization. As the concentration of DMAC in the electrolyte increases, there is a corresponding increase in the height of the differential capacity (dq/dV) peaks, which indicates that the film formation process is more pronounced. researchgate.net

The primary degradation products of this compound are polymeric in nature, forming a crucial component of the Solid Electrolyte Interphase (SEI) on the anode. Analysis using Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) has shown that an increased amount of the DMAC additive leads to the formation of aliphatic hydrocarbons of C5 or more within the SEI, confirming that a polymerization process occurs. researchgate.net

This polymer-rich SEI layer has a significant positive impact on the performance and stability of the system. By effectively coating the electrode, it reduces side reactions between the main electrolyte solvent and the negative electrode. researchgate.net This protective function leads to tangible improvements in battery performance metrics, as detailed in the table below. researchgate.net

Table 1: Impact of this compound Degradation Products on Battery Performance

| Performance Metric | Observation with DMAC Additive | Source |

| Self-Discharge | Suppressed | researchgate.net |

| Direct Current Resistance (DCR) | Increase is suppressed after storage at 50°C | researchgate.net |

| Thermal Stability | Improved; peak temperature for CO2 generation is raised | researchgate.net |

Thermal Stability and Decomposition Processes

The thermal stability of electrolytes is a critical factor for the safety and longevity of lithium-ion batteries, especially during operation at elevated temperatures. This compound has been specifically studied for its role in improving these characteristics. The decomposition of the organic components of the SEI can become particularly problematic at temperatures over 50°C, leading to increased resistance and capacity loss. researchgate.net

The addition of DMAC to the electrolyte enhances its thermal stability. Temperature Programmed Desorption Mass Spectrometry (TPD-MS) analysis demonstrates that the presence of the DMAC-derived SEI layer raises the peak temperature for carbon dioxide (CO2) generation to 100°C or higher. researchgate.net This indicates that the protective film suppresses the thermal decomposition of the electrolyte and/or the SEI components that would otherwise generate gas. researchgate.net

Table 2: Thermal Stability Enhancement by this compound

| Analysis Technique | Finding | Implication | Source |

| TPD-MS | Raises the peak temperature for CO2 generation to ≥100°C | Enhanced thermal stability and suppression of electrolyte decomposition at elevated temperatures. | researchgate.net |

Strategies for Enhancing Stability in Application Environments

The primary strategy for enhancing the stability of electrolyte systems using this compound is its incorporation as an additive. The inherent design of the DMAC molecule, which contains multiple polymerizable functional groups, is a targeted approach to mitigate degradation mechanisms that occur at elevated temperatures. researchgate.net

The strategy relies on the following principles:

In-situ Film Formation: DMAC is designed to electrochemically decompose and polymerize on the anode surface during the initial battery cycles. This creates a stable and robust SEI layer in place. researchgate.net

Suppression of Side Reactions: The resulting polymer film acts as a physical and electrical barrier, preventing the continuous reaction of the bulk electrolyte with the electrode surface. This is particularly crucial at higher temperatures (e.g., 50°C) where such reactions are accelerated. researchgate.net

Improved Interfacial Chemistry: The formation of long-chain aliphatic hydrocarbons (C5 or more) contributes to a more stable and less reactive interface, which suppresses both self-discharge and the increase in internal resistance over time. researchgate.net

By introducing DMAC, the stability of the entire system in its application environment is enhanced, leading to a longer and more reliable battery life, especially under thermally challenging conditions. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are essential for characterizing dimethallyl carbonate, and what key data should be prioritized?

- Methodological Answer : Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm allylic and carbonate functional groups, infrared (IR) spectroscopy for C=O and C-O stretching frequencies (~1740 cm⁻¹ and ~1250 cm⁻¹, respectively), and mass spectrometry (MS) for molecular ion validation. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection. For reproducibility, report solvent systems, integration ratios, and coupling constants (e.g., allylic protons typically show splitting patterns at δ 4.5–5.5 ppm). Follow IUPAC naming conventions and ensure all spectral data are archived in supplementary materials .

Q. How can this compound be synthesized in laboratory settings, and what are critical reaction parameters?

- Methodological Answer : A common route involves transesterification between allyl alcohols (e.g., methallyl alcohol) and activated carbonates (e.g., dimethyl carbonate) using catalytic bases like K₂CO₃ or lipases. Key parameters include stoichiometric ratios (1.05–1.2 equivalents of methallyl alcohol), reaction temperature (60–80°C), and solvent selection (e.g., toluene for azeotropic water removal). Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR. Post-synthesis, purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as an electrophile in enantioselective alkylation?

- Methodological Answer : Optimize catalyst systems (e.g., palladium or nickel complexes with chiral ligands) by screening ligand-to-metal ratios (1:1 to 2:1), solvent polarity (THF vs. DCM), and temperature (25–40°C). Use kinetic studies (e.g., variable-time sampling with GC/HPLC) to identify rate-limiting steps. Enantiomeric excess (ee) should be quantified via chiral GC or HPLC using columns like Chiralcel OD-H. For reproducibility, report catalyst turnover numbers (TON) and substrate scope limitations (e.g., steric hindrance in bulky allylic systems) .

Q. What computational strategies are effective for modeling reaction pathways involving this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can map transition states and activation energies for nucleophilic attacks on the carbonate moiety. Solvent effects should be modeled using the conductor-like polarizable continuum model (CPCM). Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate models. For complex systems, employ ab initio molecular dynamics (AIMD) to simulate solvent-catalyst interactions .

Q. How should contradictory thermodynamic or kinetic data for this compound be resolved in academic studies?

- Methodological Answer : Address discrepancies by cross-referencing high-quality datasets (e.g., NIST WebBook) and validating experimental protocols (e.g., calorimetry vs. computational enthalpies). Use quantitative structure-property relationship (QSPR) models to predict missing properties (e.g., ΔfH°) and identify outliers. Statistical tools like Grubbs’ test can detect anomalous data points. For kinetic contradictions, replicate studies under standardized conditions (e.g., 0.1 M substrate in anhydrous THF) and compare Arrhenius parameters .

Data Presentation Guidelines

- Synthesis & Characterization : Tabulate yields, ee values, and spectral peaks (e.g., ¹H NMR δ 5.2 ppm for allyl protons). Include chromatograms and crystallographic data (if available) in supplementary materials .

- Computational Data : Provide Cartesian coordinates, Gibbs free energies, and orbital diagrams for key transition states .

- Contradiction Analysis : Use heatmaps or Bland-Altman plots to visualize data variability across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.